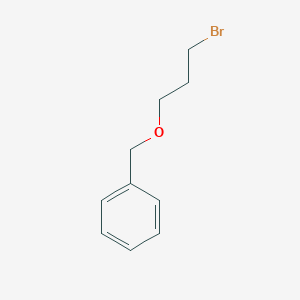
3-ブロモプロピルベンジルエーテル
概要
説明
Catalytic Enantioselective Carbon-Oxygen Bond Formation
The synthesis of benzylic ethers, such as Benzyl 3-bromopropyl ether, is a significant area of study due to their prevalence in bioactive molecules and as intermediates in organic chemistry. A novel approach to the enantioselective synthesis of benzylic ethers has been described, utilizing the coupling of γ-aryl-substituted alkynoates and alcohols. This process involves an internal redox reaction where the benzylic position is oxidized with good enantioselectivity, and the alkyne is reduced to the alkene .
Oxidation Using Quaternary Ammonium Polyhalides
The oxidation of alcohols and ethers, including Benzyl 3-bromopropyl ether, can be effectively achieved using benzyltrimethylammonium tribromide (BTMA Br3). This reagent, in the presence of a buffer, facilitates the transformation of primary alcohols or simple ethers into dimeric esters and lactones, and secondary alcohols into ketones at elevated temperatures .
Visible-light-promoted Conversion
A visible-light-promoted method has been developed for the conversion of alkyl benzyl ethers to alkyl esters or alcohols. This process involves a radical chain reaction with the homolytic cleavage of O-α-sp(3) C-H bonds, suggesting that α-bromoethers are key intermediates in the transformation, which could be relevant for the study of Benzyl 3-bromopropyl ether .
Oxidative Debenzylation
The oxidative debenzylation of O-benzyl ethers can be efficiently promoted by a bromo radical formed through the oxidation of bromide from alkali metal bromide. This reaction yields carbonyl compounds from O-benzyl ethers, which is a significant reaction pathway for the study of Benzyl 3-bromopropyl ether .
Oxidative Cleavage Using Oxoammonium Salt
Benzylic ethers can be oxidatively cleaved by oxoammonium salts to yield the corresponding aromatic aldehyde and alcohol. This reaction is likely to involve a formal hydride abstraction from the benzylic carbon, which is a crucial consideration in the chemical reactions analysis of Benzyl 3-bromopropyl ether .
Synthesis and Stationary Phase Properties
The synthesis of bromophenyl ethers, which are structurally related to Benzyl 3-bromopropyl ether, has been shown to be useful for the site-specific bromination of phenyl ethers. These compounds have been used to improve the operating temperatures and efficiency of column packings in gas chromatography, which may provide insights into the physical and chemical properties of Benzyl 3-bromopropyl ether .
Total Synthesis of Biologically Active Compounds
The total synthesis of a biologically active compound involving a bromophenyl ether structure has been achieved. This synthesis pathway and the regioselective O-demethylation of aryl methyl ethers could provide valuable information for the synthesis analysis of Benzyl 3-bromopropyl ether .
Syntheses of Monohydroxy Benzyl Ethers of Polyols
The conversion of symmetrical polyols into benzyl ethers with one free hydroxyl group has been studied. This reaction pathway, involving the benzylation of dibutylstannylene acetal, could be relevant for the synthesis of Benzyl 3-bromopropyl ether .
Sequential and One-pot Reactions for Synthesis
The synthesis of (Z)-2-bromovinyl phenyl ethers and benzo[b]furans from phenols and bromoalkynes has been achieved through a one-pot procedure. This method's regio- and stereoselectivity could be pertinent to the molecular structure analysis of Benzyl 3-bromopropyl ether .
Synthesis of Hydronopyl Benzyl Ether
The synthesis of hydronopyl benzyl ether, a novel compound, has been reported. The reaction conditions optimized for this synthesis could provide a framework for the synthesis of Benzyl 3-bromopropyl ether, including the use of benzyl chloride and sodium hydroxide in the presence of tetrabutylammonium bromide .
科学的研究の応用
複雑な有機分子の合成
3-ブロモプロピルベンジルエーテルは、複雑な有機分子の合成における中間体として頻繁に使用されます。脱離基として作用したり、他の官能基に変換したりできるため、複数段階の合成経路において価値があります。 例えば、ジンコフォリンの全合成 、抗生物質特性を持つ天然物、および(+)-アナトキシン-a 、強力な神経毒です。
製薬研究
製薬研究では、3-ブロモプロピルベンジルエーテルは、治療薬の開発における重要な成分として役立っています。 それは、5-(3-ベンジルオキシプロポキシ)プソラレン(PAP-7) などの化合物の調製に関与しており、乾癬などの皮膚疾患の治療に潜在的な用途があります。
有機合成方法論
この化合物は、有機合成方法論の進歩にも役立っています。 それは、(2S,3S)-1-[(トリイソプロピルシリル)オキシ]-7-(ベンジルオキシ)-2,3-(イソプロピリデンジオキシ)-4(Z)-ヘプテン の調製に使用され、複雑なエーテルやその他の誘導体の合成経路の改善における役割を示しています。
分析化学
分析化学者は、沸点や屈折率などの明確に定義された物理的特性のために、クロマトグラフィー分析で標準物質や試薬として3-ブロモプロピルベンジルエーテルを使用することがあります 。これにより、同様の化合物の同定と定量化に役立ちます。
Safety and Hazards
Benzyl 3-bromopropyl ether is classified as a skin irritant (H315) and an eye irritant (H319) . It may cause respiratory irritation (H335) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
作用機序
Target of Action
Benzyl 3-bromopropyl ether is a chemical compound with the molecular formula C10H13BrO It’s known that benzylic compounds often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Benzylic compounds often act through nucleophilic substitution reactions, where the bromine atom can be replaced by other groups . This allows the compound to form covalent bonds with its targets, potentially altering their function.
Biochemical Pathways
It has been used in the synthesis of various complex molecules , suggesting that it may interact with multiple biochemical pathways.
Pharmacokinetics
Its physical properties such as a boiling point of 130-132 °c/8 mmhg and a density of 1298 g/mL at 25 °C suggest that it may have significant bioavailability .
Result of Action
It’s known to cause skin and eye irritation, and may cause respiratory irritation . This suggests that it may have cytotoxic effects at high concentrations.
Action Environment
The action of Benzyl 3-bromopropyl ether can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of other chemical species in the environment. Additionally, its stability and efficacy may be influenced by factors such as temperature and pH .
特性
IUPAC Name |
3-bromopropoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUXTZLDBVEZTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379794 | |
| Record name | Benzyl 3-bromopropyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54314-84-0 | |
| Record name | Benzyl 3-bromopropyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54314-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 3-bromopropyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


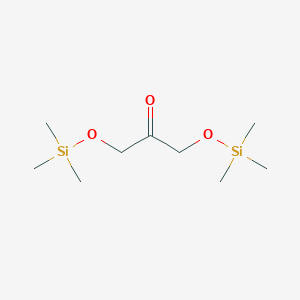

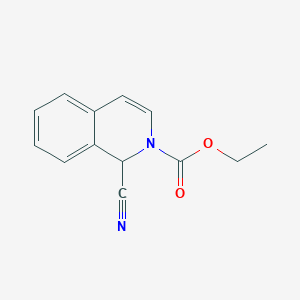
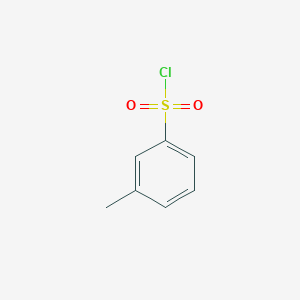
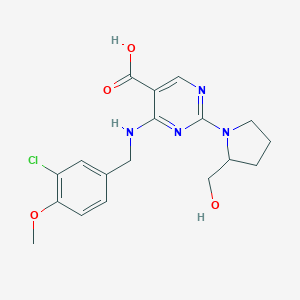

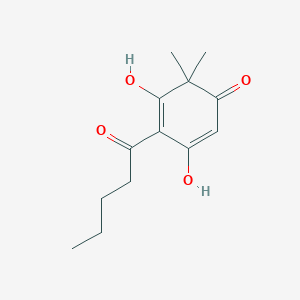

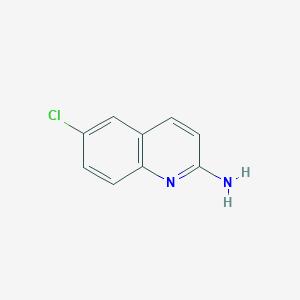
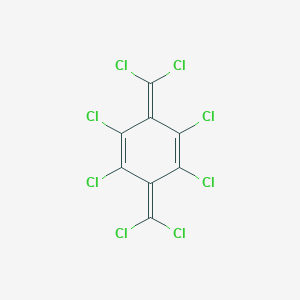

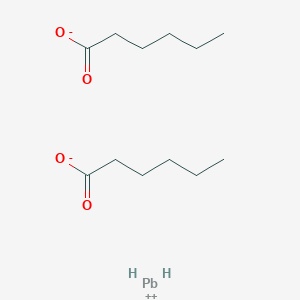
![Disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B108068.png)
